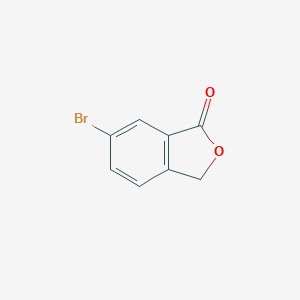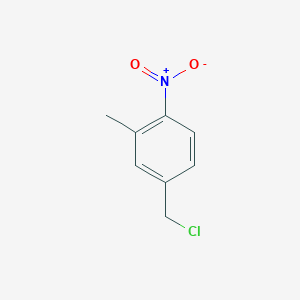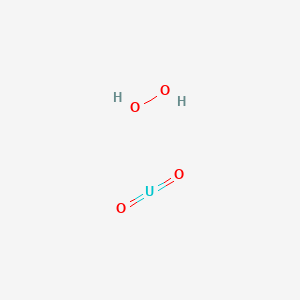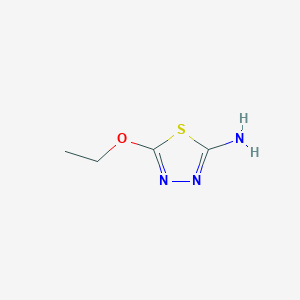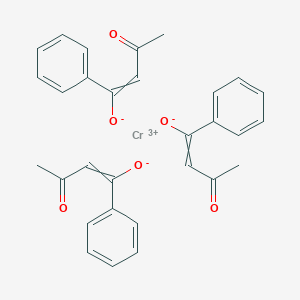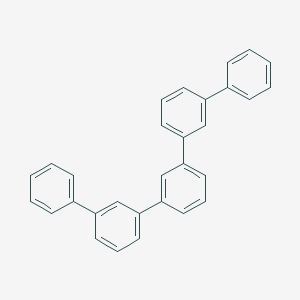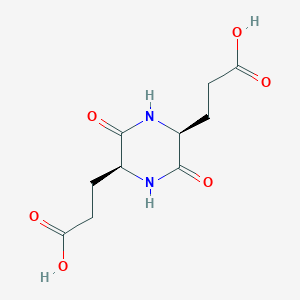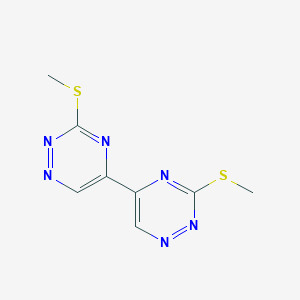
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is not fully understood. However, it has been proposed that this compound exerts its anti-tumor activity by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. In addition, it has been suggested that this compound exerts its herbicidal activity by interfering with the normal metabolic processes of plants.
Biochemische Und Physiologische Effekte
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine has been found to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. In addition, this compound has been found to have a strong inhibitory effect on the growth of weeds. However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine in lab experiments is its potential as a building block for the synthesis of new materials. In addition, this compound has been found to have significant anti-tumor and herbicidal activity, making it a promising candidate for further research in these fields. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the exact toxicity of this compound and its potential effects on human health.
Zukünftige Richtungen
There are several future directions for the research on 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine. One direction is to further study the mechanism of action of this compound and its potential applications in medicinal chemistry, agriculture, and material sciences. Another direction is to study the toxicity of this compound and its potential effects on human health. Finally, further studies are needed to determine the exact biochemical and physiological effects of this compound and its potential as a building block for the synthesis of new materials.
In conclusion, 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to determine the exact potential of this compound in various fields and its potential effects on human health.
Synthesemethoden
The synthesis of 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine is carried out using a two-step procedure. The first step involves the reaction of 2-mercapto-1,3,4-thiadiazole with ethyl chloroacetate in the presence of potassium carbonate. The resulting product is then treated with 2-amino-4,6-dimethylpyrimidine-5-thiol to yield 3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine.
Wissenschaftliche Forschungsanwendungen
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material sciences. In medicinal chemistry, this compound has been studied for its potential as an anti-tumor agent. It has been found to inhibit the proliferation of various cancer cells, including breast, colon, and lung cancer cells. In agriculture, this compound has been studied for its potential as a herbicide. It has been found to have a strong inhibitory effect on the growth of weeds. In material sciences, this compound has been studied for its potential as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
42836-88-4 |
|---|---|
Produktname |
3-Methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine |
Molekularformel |
C8H8N6S2 |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
3-methylsulfanyl-5-(3-methylsulfanyl-1,2,4-triazin-5-yl)-1,2,4-triazine |
InChI |
InChI=1S/C8H8N6S2/c1-15-7-11-5(3-9-13-7)6-4-10-14-8(12-6)16-2/h3-4H,1-2H3 |
InChI-Schlüssel |
ACONXJAUFMGPLM-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CN=N1)C2=CN=NC(=N2)SC |
Kanonische SMILES |
CSC1=NC(=CN=N1)C2=CN=NC(=N2)SC |
Andere CAS-Nummern |
42836-88-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



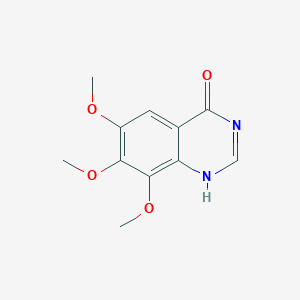
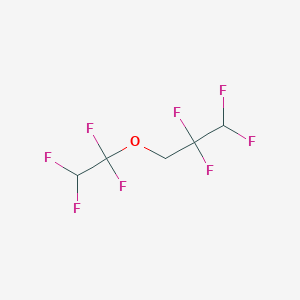
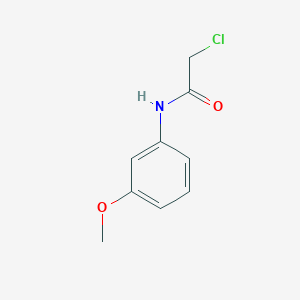
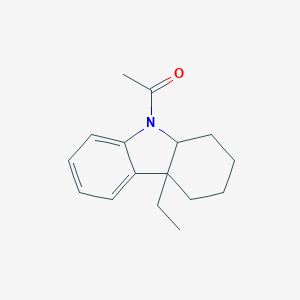
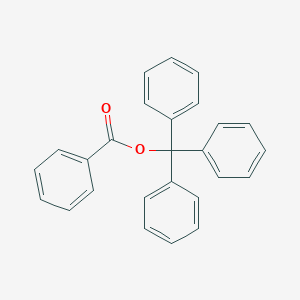
![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)
